N-(5-Hydroxy-1H-indazol-3-yl)benzamide
Description
Properties
CAS No. |
511225-28-8 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
N-(5-hydroxy-1H-indazol-3-yl)benzamide |
InChI |
InChI=1S/C14H11N3O2/c18-10-6-7-12-11(8-10)13(17-16-12)15-14(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,17,19) |
InChI Key |
ALZBBUUCBCQJNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Indazole Substituents
DJM2005: (S)-N-(5-(4-Amino-2-(3-Chlorophenyl)butanamido)-1H-indazol-3-yl)benzamide
- Structure: Shares the indazole-benzamide backbone but incorporates a 4-amino-2-(3-chlorophenyl)butanamido substituent at the 5-position .
- Application : Acts as an ATP-competitive inhibitor of DYRK kinases, with structural studies confirming its binding to the kinase active site (resolution: 2.40 Å) .
- Key Difference : The 5-position substituent enhances kinase selectivity compared to the hydroxyl group in N-(5-Hydroxy-1H-indazol-3-yl)benzamide.
N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives
- Structure : Replaces the 5-hydroxyl group with a pyridin-3-yl moiety .
- Activity : These derivatives are potent CDK7 inhibitors , with compound B2 showing an IC₅₀ of 4 nM and high selectivity over other CDKs .
- Significance : The pyridinyl group improves hydrophobic interactions and π-stacking in enzyme binding, highlighting the importance of substituent optimization.
Functional Analogs with Benzamide Linkages
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structure : Contains a 3-methylbenzamide group linked to a 2-hydroxy-1,1-dimethylethyl amine .
- Application : Used in metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group .
- Contrast : While structurally distinct from indazole derivatives, its benzamide moiety demonstrates versatility in catalysis versus therapeutic applications.
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-Thiadiazol-2-yl)benzamide
Comparative Analysis of Key Properties and Activities
Table 1: Structural and Functional Comparison
*Estimated values based on structural similarity.
Research Findings and Implications
- Substituent Impact : The 5-position of indazole is critical for target engagement. Hydroxyl groups (as in this compound) may favor hydrogen bonding, while bulkier groups (e.g., pyridinyl or butanamido) enhance selectivity for kinases .
- Scaffold Versatility : Benzamide-linked compounds exhibit diverse applications, from enzyme inhibition to catalysis, depending on the heterocyclic core .
- Druglikeness : this compound’s moderate lipophilicity (XLogP3 = 2.4) and TPSA align with Lipinski’s rules, suggesting favorable pharmacokinetics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(5-Hydroxy-1H-indazol-3-yl)benzamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling 5-hydroxy-1H-indazole-3-amine with benzoyl chloride derivatives under basic conditions. Key steps include:
- Amide Bond Formation : Use pyridine or triethylamine as a base to neutralize HCl generated during the reaction .
- Solvent Selection : Dichloromethane or chloroform is preferred for solubility and inertness .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures purity. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) and reaction time (12–24 hours) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the indazole hydroxy group (δ ~10.5 ppm, broad singlet) and benzamide carbonyl (δ ~168 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) .
Q. What preliminary biological assays are suitable for screening the bioactivity of this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure IC50 against kinases like CDK7, referencing protocols from structurally related benzamide inhibitors .
- Cytotoxicity Screening : Employ MTT assays in Madin-Darby canine kidney (MDCK) or HEK293 cell lines to assess viability at 1–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Assay Reproducibility : Repeat experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and transcriptomic profiling for downstream pathway effects .
- Structural Analysis : Compare X-ray crystallography data (e.g., hydrogen bonding patterns in active sites) to explain divergent activities .
Q. What strategies enhance the selectivity of this compound derivatives for specific kinase targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the benzamide and indazole rings. For example:
- Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide to enhance kinase binding .
- Replace the 5-hydroxy group with methoxy to assess steric effects .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses against CDK7 vs. off-target kinases (e.g., CDK2/9) .
Q. How can the metabolic stability and pharmacokinetic (PK) properties of this compound be evaluated in preclinical models?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life (t½) and intrinsic clearance .
- In Vivo PK Studies : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents, collecting plasma samples for LC-MS/MS analysis. Key parameters: AUC, Cmax, bioavailability .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50/EC50 values .
- Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons (e.g., derivative vs. control) .
Q. How can crystallographic data be utilized to optimize the molecular structure of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
